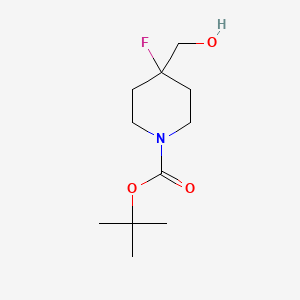
1-Bromo-4-chloro-2-(difluoromethoxy)benzene
Overview
Description
1-Bromo-4-chloro-2-(difluoromethoxy)benzene is a halogenated aromatic compound that contains bromine, chlorine, and a difluoromethoxy group attached to a benzene ring. While the specific compound is not directly studied in the provided papers, related compounds with similar halogen substitutions and functional groups on the benzene ring have been investigated. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of halogenated benzene derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves selective halogenation and functionalization of the benzene ring. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, was achieved through a series of synthetic procedures and characterized using various spectroscopic techniques . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with a brominating agent in acidic media, demonstrating the versatility of halogenated benzene compounds as starting materials for organometallic synthesis . These methods could potentially be adapted for the synthesis of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is often characterized using spectroscopic methods. For example, the experimental and theoretical investigation of 1-bromo-4-chlorobenzene provided detailed information on vibrational frequencies, optimized structures, and the impact of di-substituted halogens on the benzene molecule . Crystal structure analysis of related compounds, such as 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue, revealed significant differences in the dihedral angles between the benzene rings, indicating the influence of halogen substitution on molecular conformation .
Chemical Reactions Analysis
Halogenated benzene derivatives participate in various chemical reactions, which can be used to further modify the compound or synthesize new derivatives. The addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylaromatics, for instance, facilitated the synthesis of conjugated dienes with terminal CF3 groups . Arynes generated from halogenated benzene compounds, such as 1-bromo-2-(trifluoromethoxy)benzene, were used in [4+2] cycloadditions to produce naphthalene derivatives . These reactions highlight the reactivity of bromo and chloro substituents on the benzene ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by the nature and position of the substituents on the benzene ring. The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene, for example, were investigated, showing significant differences in emission wavelengths and intensities between the solution and solid states, indicative of aggregation-induced emission (AIE) characteristics . The vibrational spectroscopy studies of 1-bromo-4-chlorobenzene provided insights into IR intensities, Raman activities, and frequency estimation analyses, which are essential for understanding the compound's behavior under different conditions .
Scientific Research Applications
Synthesis of N-Piperidine Benzamides
- Scientific Field : Medicinal Chemistry
- Application Summary : 1-Bromo-4-chloro-2-(difluoromethoxy)benzene derivatives have been employed in the synthesis of N-piperidine benzamides, a class of compounds with potential biological activity.
- Methods of Application : These compounds have been synthesized through a series of reactions involving bromination, reduction, and other organic transformations.
- Results or Outcomes : The synthesized N-piperidine benzamides could potentially exhibit biological activity.
Pd-Catalyzed Direct Arylations of Heteroarenes
- Scientific Field : Organic Chemistry
- Application Summary : Polyfluoroalkoxy-substituted bromobenzenes, such as 1-Bromo-4-chloro-2-(difluoromethoxy)benzene, have been used in Pd-catalyzed direct arylations of heteroarenes .
- Methods of Application : The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored .
- Results or Outcomes : High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .
Synthesis of Pharmaceutical Compounds
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 4-Bromo-2-chloro-1-(difluoromethoxy)benzene derivatives have been employed in the synthesis of various pharmaceutical compounds.
- Methods of Application : These compounds have been synthesized through a series of reactions involving bromination, reduction, and other organic transformations.
- Results or Outcomes : The synthesized compounds have potential biological activity.
Synthesis of Polyfluoroalkoxy-Substituted Benzene Derivatives
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Many important drugs contain a (polyfluoroalkoxy)benzene unit . For example, Sonidegib is an anticancer agent for treating basal-cell carcinoma, Lumacaftor is employed to treat Mucoviscidose .
- Methods of Application : The development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry .
- Results or Outcomes : This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .
Synthesis of 4-{[4-[(2-Ethylhexyloxy)-6-(4-Morpholinylmethyl)-4-Trifluoromethyl][1,1-Biphenyl]-3-Yl]Methyl}Morpholine
- Scientific Field : Organic Chemistry
- Application Summary : 1-Bromo-4-(trifluoromethoxy)benzene was used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .
- Methods of Application : The compound was synthesized through a series of reactions involving bromination, reduction, and other organic transformations .
- Results or Outcomes : The synthesized compound could potentially exhibit biological activity .
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-bromo-4-chloro-2-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBFVAQNOQRMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-2-(difluoromethoxy)benzene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



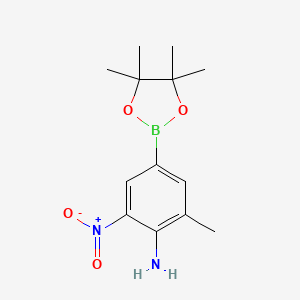


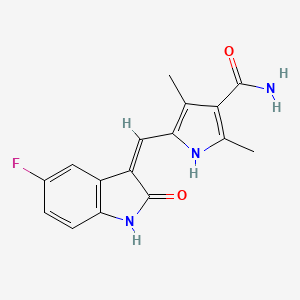
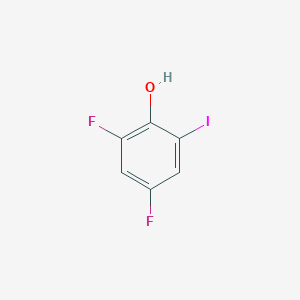


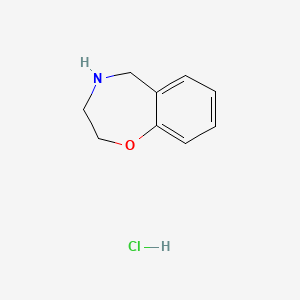

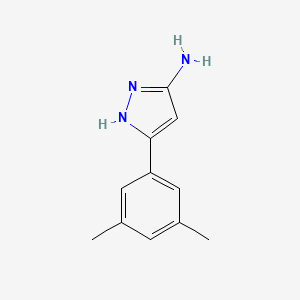
![2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B1344049.png)
